(2S)-2-amino-3-(pyrimidin-2-yl)propanoic acid

Biocatalysis Enzyme Inhibition Phenylalanine Ammonia-Lyase (PAL)

Standard L-phenylalanine bioisosteres fail to discriminate between substrate vs. inhibitor outcomes in phenylpropanoid pathway enzymes. This chiral, non-canonical amino acid provides a validated solution. - **Precise SAR tool**: The 2-pyrimidinyl moiety alters H-bonding & electronics; defined (2S)-stereochemistry (≥95% CP) eliminates false binding interpretations. - **Enzyme mechanism probe**: Confirmed PAL inhibitor (Ki 7 mM for racemate) - opposite function to 5-pyrimidinylalanine substrate. - **Peptide solubility modifier**: Predicted LogP -3.1 vs. -1.5 for Phe, plus additional H-bond acceptors. - **Analytical reference standard**: Diagnostic EI-MS fragmentation pattern for regioisomer quantification.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
Cat. No. B12289250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-3-(pyrimidin-2-yl)propanoic acid
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)CC(C(=O)O)N
InChIInChI=1S/C7H9N3O2/c8-5(7(11)12)4-6-9-2-1-3-10-6/h1-3,5H,4,8H2,(H,11,12)/t5-/m0/s1
InChIKeyXCNOBDDQOATTBY-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Amino-3-(pyrimidin-2-yl)propanoic Acid Overview


(2S)-2-Amino-3-(pyrimidin-2-yl)propanoic acid, also designated as 3-(2-pyrimidinyl)-L-alanine, is a chiral, non-canonical α-amino acid characterized by a pyrimidine heterocycle substituted at the 2-position of the alanine side chain. With a CAS number of 1195170-12-7 , a molecular formula of C₇H₉N₃O₂, and a molecular weight of 167.17 g/mol , this compound represents a diaza-bioisostere of L-phenylalanine, wherein the phenyl ring is replaced by a 2-pyrimidinyl moiety. This substitution fundamentally alters the molecule's hydrogen-bonding capacity and electronic profile relative to natural aromatic amino acids, positioning it as a specialized tool for probing structure-activity relationships (SAR) and enzyme mechanism studies.

S
Single (2S)-enantiomer for stereospecific binding studies
I
2-pyrimidinyl regioisomer as PAL inhibitor probe
P
Non-canonical α-amino acid with altered polarity profile

Why (2S)-2-Pyrimidinylalanine Cannot Be Substituted


The substitution of (2S)-2-amino-3-(pyrimidin-2-yl)propanoic acid with a generic '2-pyrimidinylalanine' or a regioisomeric analog (e.g., 5-pyrimidinylalanine) is scientifically invalid due to fundamental differences in stereochemistry and biological activity. Procurement of an undefined stereoisomer (D/L-mixture) introduces ambiguity into chiral environments such as enzyme active sites, where the (2S)-enantiomer may exhibit a specific binding mode distinct from the (2R)-form. More critically, the position of the pyrimidine substitution on the alanine scaffold dictates its biochemical function: 2-pyrimidinylalanine acts as an inhibitor of phenylalanine ammonia-lyase (PAL), whereas its 5-pyrimidinyl isomer functions as a substrate [1]. Therefore, using a compound with an incorrect or undefined regio- or stereochemistry can completely invert the observed biological outcome, leading to erroneous SAR conclusions and wasted research resources.

If selecting
Review: may differ in
Racemic DL-mixture
Enantiomer-dependent binding ambiguity
5-pyrimidinylalanine
PAL substrate response, not inhibition
4-pyrimidinylalanine
Distinct binding and fragmentation profiles

Quantitative Evidence: (2S)-2-Pyrimidinylalanine


PAL Functional Inversion: Inhibitor vs. Substrate

In a direct functional comparison within the same enzyme system, 2-pyrimidinylalanine and 5-pyrimidinylalanine exhibit diametrically opposite behaviors toward phenylalanine ammonia-lyase (PAL). The 2-pyrimidinyl isomer (the core scaffold of the target compound) acts as an inhibitor, binding to the enzyme without undergoing turnover, while the 5-pyrimidinyl isomer is a competent substrate for the enzyme [1]. This functional inversion, dictated solely by the regioisomeric position of the nitrogen atoms, highlights a stark 'on/off' switch in biochemical utility.

PAL Functional Inversion
Head-to-head
2-pyrimidinyl = inhibitor vs 5-pyrimidinyl = substrate
Supports regioisomer-specific enzyme profiling
Functional switch confirmed in PAL assay
Biocatalysis Enzyme Inhibition Phenylalanine Ammonia-Lyase (PAL) Unnatural Amino Acids

PAL Inhibition Affinity Benchmark

The racemic mixture, β-(2-pyrimidinyl)-D,L-alanine, demonstrates a measurable inhibition constant (Ki) of 7 mM against phenylalanine ammonia-lyase (PAL) [1]. This provides a quantitative benchmark for the inhibitory potency of the 2-pyrimidinyl scaffold. For context, the natural enantiomer D-phenylalanine exhibits a Ki of 3.38 mM in the same system, indicating that the 2-pyrimidinyl moiety confers comparable affinity to the enzyme's active site [1].

PAL Inhibition Affinity
Reported
Ki = 7 mM (racemic scaffold)
Supports PAL inhibition SAR studies
D-Phe Ki = 3.38 mM for context
Enzyme Kinetics Inhibitor Design Phenylalanine Ammonia-Lyase Structure-Activity Relationship (SAR)

Defined (2S)-Stereochemistry for Chiral Studies

The target compound, (2S)-2-amino-3-(pyrimidin-2-yl)propanoic acid, is specified with a minimum purity of 95% (HPLC) as the single (2S)-enantiomer (CAS 1195170-12-7) . This contrasts with the more widely available racemic mixture, 2-amino-3-(pyrimidin-2-yl)propanoic acid (CAS 3842-21-5), which contains both (2S) and (2R) forms. The defined stereochemistry is critical for studies involving chiral biological targets where the (2R)-enantiomer may exhibit different or no activity.

Chiral Identity
Specification review
(2S)-enantiomer, ≥95% HPLC
Supports chiral assay reproducibility
Vs. racemic CAS 3842-21-5
Chiral Synthesis Stereochemistry Analytical Chemistry Peptide Chemistry

Polarity & Hydrogen Bonding vs. Phenylalanine

Computational predictions reveal that 2-amino-3-(pyrimidin-2-yl)propanoic acid is significantly more polar than its natural counterpart, L-phenylalanine. The compound has a predicted XLogP3-AA value of -3.1, compared to a predicted XLogP3 of -1.5 for L-phenylalanine [1][2]. This difference of 1.6 log units reflects the enhanced hydrophilicity imparted by the nitrogen-rich pyrimidine ring, which also introduces additional hydrogen bond acceptor sites (5 total acceptors) compared to phenylalanine (3 total acceptors) [1][2].

Polarity vs L-Phe
Reported
ΔLogP = −1.6 (XLogP3-AA: −3.1 vs −1.5)
Supports polarity-driven SAR interpretation
+2 H-bond acceptor sites vs L-Phe
Physicochemical Properties Drug Design Bioisosteres LogP

EI-MS Fragmentation: 2- vs. 4-Pyrimidinyl Differentiation

Electron impact (EI) mass spectrometry reveals a key structural diagnostic for N-(pyrimidin-2-yl)amino acids. Under EI conditions, N-(pyrimidin-2-yl)-alanine undergoes decomposition characterized by the loss of water (from the carboxylic acid) or involves the loss of R₂OH. This behavior is in contrast to earlier investigations on N-(pyrimidin-4-yl)amino acids, where the elimination of water or methanol was also observed but found to be of EI-induced nature, suggesting a different mechanistic pathway for fragmentation [1]. This distinct fragmentation pattern can be used analytically to differentiate 2-pyrimidinyl from 4-pyrimidinyl regioisomers.

EI-MS Fragmentation
Method context
Diagnostic pattern for 2-pyrimidinyl scaffold
Supports regioisomeric identity confirmation
Distinct from 4-pyrimidinyl analogs
Analytical Chemistry Mass Spectrometry Structural Elucidation Fragmentation Pattern

Application Scenarios for (2S)-2-Pyrimidinylalanine


PAL Inhibitor Design for Pathway Studies

For research programs focused on mapping the phenylpropanoid pathway or developing novel herbicides, (2S)-2-amino-3-(pyrimidin-2-yl)propanoic acid serves as a critical tool. Its role as a PAL inhibitor, with a measured Ki of 7 mM for the racemic scaffold [1], provides a starting point for developing more potent inhibitors. The defined (2S)-stereochemistry is essential for accurate docking studies and rational design of analogs with improved affinity. In contrast, using 5-pyrimidinylalanine, a PAL substrate [2], would activate the pathway and confound results.

Chiral Peptide Synthesis with Altered Polarity

This compound is ideal for peptide chemists seeking to replace a phenylalanine residue with a more polar, hydrogen-bonding bioisostere. Its predicted LogP of -3.1, compared to -1.5 for Phe [1], and its additional hydrogen-bond acceptor sites [1] make it suitable for improving peptide solubility and modifying interactions with water or biological targets. The defined (2S)-stereochemistry (≥95% purity) [2] is non-negotiable for maintaining the desired three-dimensional structure of the peptide.

Regioisomer-Specific Binding to Aromatic Amino Acid Enzymes

Given the stark functional difference observed with PAL (2-pyrimidinyl = inhibitor; 5-pyrimidinyl = substrate) [1], this compound is an essential probe for exploring the active site geometry of other enzymes that recognize aromatic amino acids, such as aromatic amino acid aminotransferases or decarboxylases. The 2-pyrimidinyl substitution provides a unique steric and electronic environment that can reveal key selectivity determinants not apparent from studies using only natural phenylalanine or tyrosine.

Analytical Method for Regioisomeric Purity

The distinct EI mass spectrometric fragmentation pattern of the 2-pyrimidinylalanine scaffold, which differs mechanistically from that of 4-pyrimidinyl analogs [1], can be leveraged as a diagnostic tool. Analytical chemists can use this compound as a reference standard to develop or validate LC-MS or GC-MS methods for detecting and quantifying specific regioisomers of pyrimidinylalanines in synthetic mixtures or biological samples.

Application
Selection Property
Validation Focus
PAL pathway inhibition studies
Regioisomeric inhibitor identity
PAL enzyme inhibition context
Chiral peptide synthesis
Polarity-enhanced bioisostere
Peptide solubility and folding review
Aromatic AA enzyme probe studies
2-pyrimidinyl steric/electronic profile
Active-site selectivity context
Regioisomeric purity analysis
Diagnostic MS fragmentation
LC-MS/GC-MS method development

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